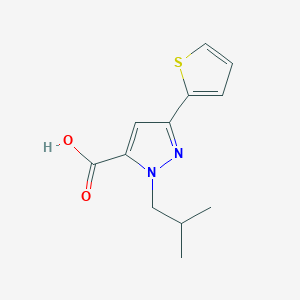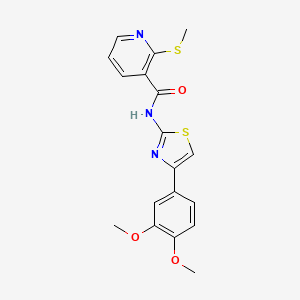
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a 5-methylfuran-2-yl group at position 6, and amino groups at positions 2 and 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine can be achieved through various synthetic routes. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . Another approach includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furan ring and amino groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological studies: It serves as a tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: A perhalogenated pyrimidine derivative used in nucleophilic aromatic substitution reactions.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong antitumor activity and dual CDK6 and CDK9 inhibition.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors with potent anticancer activity.
Uniqueness
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 5-methylfuran-2-yl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C9H9ClN4O |
|---|---|
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
4-chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H9ClN4O/c1-4-2-3-5(15-4)7-6(11)8(10)14-9(12)13-7/h2-3H,11H2,1H3,(H2,12,13,14) |
Clave InChI |
GWIHCJAOFGGWDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)










